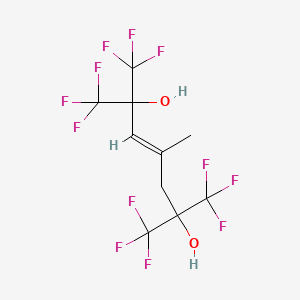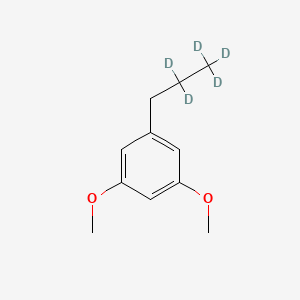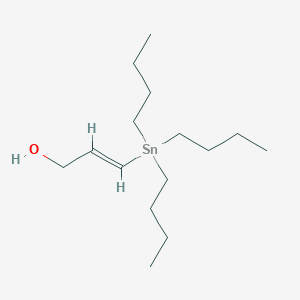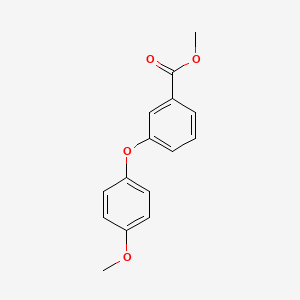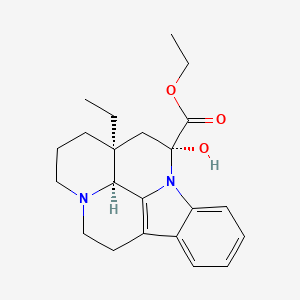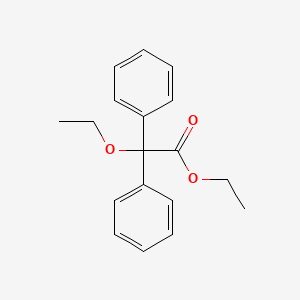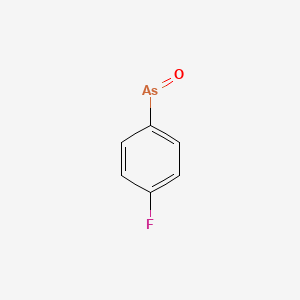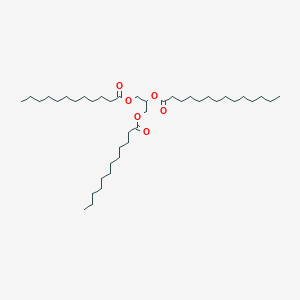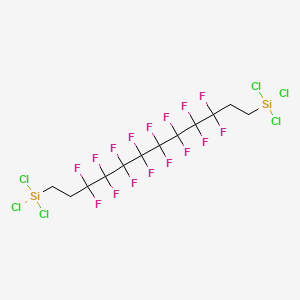
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane is a specialized organosilicon compound with the molecular formula C14H12Cl6F16Si2. It is characterized by the presence of trichlorosilylethyl groups attached to a hexadecafluorooctane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane typically involves the reaction of hexadecafluorooctane with trichlorosilylethyl reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between hexadecafluorooctane and trichlorosilylethyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process begins with the purification of raw materials, followed by the controlled addition of trichlorosilylethyl chloride to hexadecafluorooctane. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired compound .
化学反应分析
Types of Reactions
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilylethyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, with catalysts such as palladium or platinum.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are employed.
Major Products Formed
Substitution Reactions: The major products are substituted organosilicon compounds.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products are siloxanes.
科学研究应用
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is utilized in the development of biocompatible coatings and materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
作用机制
The mechanism of action of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can form strong bonds with other molecules, leading to the formation of stable complexes. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity. The hexadecafluorooctane backbone provides hydrophobic properties, which can influence the compound’s behavior in different environments .
相似化合物的比较
Similar Compounds
- 1,8-Bis(trimethylsilylethyl)hexadecafluorooctane
- 1,8-Bis(triethoxysilylethyl)hexadecafluorooctane
- 1,8-Bis(triphenylsilylethyl)hexadecafluorooctane
Comparison
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane stands out due to its unique combination of trichlorosilylethyl groups and a hexadecafluorooctane backbone. This combination imparts high thermal stability, chemical resistance, and hydrophobic properties, making it more versatile compared to similar compounds. The presence of trichlorosilylethyl groups allows for various chemical modifications, enhancing its applicability in different fields .
属性
CAS 编号 |
445303-83-3 |
|---|---|
分子式 |
C12H8Cl6F16Si2 |
分子量 |
725.0 g/mol |
IUPAC 名称 |
trichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-12-trichlorosilyldodecyl)silane |
InChI |
InChI=1S/C12H8Cl6F16Si2/c13-35(14,15)3-1-5(19,20)7(23,24)9(27,28)11(31,32)12(33,34)10(29,30)8(25,26)6(21,22)2-4-36(16,17)18/h1-4H2 |
InChI 键 |
WMEJHNRIPAHOJD-UHFFFAOYSA-N |
规范 SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


